molecular formula C28H30FN5O2 B1667223 N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide CAS No. 566161-24-8

N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide

Cat. No. B1667223
M. Wt: 487.6 g/mol
InChI Key: XEVJUIZOZCFECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BMS-566419 is a novel chemically synthesized IMPDH inhibitor. The in vitro inhibitory activity of BMS-566419 on IMPDH type I/II, immune cell proliferation and antibody production from lipopolysaccharide (LPS)-stimulated B cells was similar, albeit slightly less potent than that of MPA.

properties

IUPAC Name

N-[2-[6-(4-ethylpiperazin-1-yl)pyridin-3-yl]propan-2-yl]-2-fluoro-9-oxo-10H-acridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30FN5O2/c1-4-33-11-13-34(14-12-33)25-10-9-18(17-30-25)28(2,3)32-27(36)20-16-24-21(15-22(20)29)26(35)19-7-5-6-8-23(19)31-24/h5-10,15-17H,4,11-14H2,1-3H3,(H,31,35)(H,32,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEVJUIZOZCFECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC=C(C=C2)C(C)(C)NC(=O)C3=C(C=C4C(=C3)NC5=CC=CC=C5C4=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30FN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide

CAS RN

566161-24-8
Record name BMS-566419
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0566161248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-566419
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9688E11ZQ0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide
Reactant of Route 2
N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide
Reactant of Route 6
N-(1-(6-(4-Ethyl-1-piperazinyl)-3-pyridinyl)-1-methylethyl)-2-fluoro-9,10-dihydro-9-oxo-3-acridinecarboxamide

Citations

For This Compound
2
Citations
SH Watterson, P Chen, Y Zhao, HH Gu… - Journal of medicinal …, 2007 - ACS Publications
Inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanosine nucleotides, catalyzes the irreversible nicotinamide-adenine dinucleotide …
Number of citations: 61 pubs.acs.org
R Naffouje, P Grover, H Yu, A Sendilnathan, K Wolfe… - Cancers, 2019 - mdpi.com
The purine nucleotides ATP and GTP are essential precursors to DNA and RNA synthesis and fundamental for energy metabolism. Although de novo purine nucleotide biosynthesis is …
Number of citations: 76 www.mdpi.com

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